molecular formula C16H13NO2 B1599106 9-ethyl-9H-carbazole-3,6-dicarbaldehyde CAS No. 70207-46-4

9-ethyl-9H-carbazole-3,6-dicarbaldehyde

Cat. No. B1599106
Key on ui cas rn: 70207-46-4
M. Wt: 251.28 g/mol
InChI Key: YUYGLHDPWGWFQB-UHFFFAOYSA-N
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Patent
US05670493

Procedure details

LiAlH4 (2.15 g, 56.3 mmol) is added portionwise to a suspension of N-ethylcarbazole-3,6-dicarboxylic acid (5.7 g, 20.12 mmol) in 160 ml of anhydrous THF cooled to 0° C. The suspension is stirred for 1 h 30 min at room temperature and then 1 hour under reflux. After cooling to 0° C., the excess hydride is hydrolyzed with a little water and the salts are filtered off. The filtrate is evaporated to dryness and dried under vacuum to give a yellow solid. The latter is suspended in dichloromethane in the presence of activated manganese dioxide (4 g, 15.16 mmol), and the mixture is stirred overnight at room temperature. 4 g of activated manganese dioxide are added and the mixture is stirred for a further 24 h. The suspension is filtered and the filtrate is evaporated under vacuum to give the expected product.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4 g
Type
catalyst
Reaction Step Five
Quantity
4 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([N:9]1[C:21]2[CH:20]=[CH:19][C:18]([C:22](O)=[O:23])=[CH:17][C:16]=2[C:15]2[C:10]1=[CH:11][CH:12]=[C:13]([C:25](O)=[O:26])[CH:14]=2)[CH3:8].[H-].O>C1COCC1.ClCCl.[O-2].[O-2].[Mn+4]>[CH:25]([C:13]1[CH:12]=[CH:11][C:10]2[N:9]([CH2:7][CH3:8])[C:21]3[C:16]([C:15]=2[CH:14]=1)=[CH:17][C:18]([CH:22]=[O:23])=[CH:19][CH:20]=3)=[O:26] |f:0.1.2.3.4.5,11.12.13|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C(=O)O)C(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Six
Name
Quantity
4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for 1 h 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
1 hour under reflux
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
the salts are filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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